molecular formula C12H20O5 B1235348 8,10,12-Trihydroxy-2,4-dodecadienoic acid CAS No. 156369-00-5

8,10,12-Trihydroxy-2,4-dodecadienoic acid

Cat. No. B1235348
M. Wt: 244.28 g/mol
InChI Key: ILXMCVVGRWTBIT-ZMVSMXTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,10,12-Trihydroxy-2,4-dodecadienoic acid is a natural product found in Streptomyces with data available.

Scientific Research Applications

Production and Bioconversion

  • Microbial Production and Industrial Application : Hydroxy fatty acids like 7,10,12-trihydroxy-8(E)-octadecenoic acid (TOD) are considered important for industrial applications due to their special properties such as higher viscosity and reactivity. Pseudomonas aeruginosa (PR3) has been shown to produce hydroxy fatty acids including TOD from various fatty acid substrates, highlighting its potential for industrial use (Bae et al., 2007).

  • Synthesis and Chemical Transformations : The synthesis of related compounds like 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) from oleic acid has been achieved, demonstrating the chemical transformations possible with these hydroxy fatty acids. Such syntheses contribute to understanding the chemical pathways and potential applications of these compounds (Mhaskar & Subbarao, 1993).

Biological Properties and Applications

  • Antibacterial Activity : DOD, a related hydroxy fatty acid, has shown strong antibacterial activities against various plant pathogenic bacteria, suggesting potential applications in agriculture and plant protection (Sohn et al., 2013).

  • Fungal Disease Control : Although direct studies on 8,10,12-Trihydroxy-2,4-dodecadienoic acid are limited, related hydroxy fatty acids have been tested against plant pathogenic fungi, with some showing activity in controlling fungal diseases. This indicates potential fungicidal applications of such compounds (Hou & Iii, 2000).

properties

CAS RN

156369-00-5

Product Name

8,10,12-Trihydroxy-2,4-dodecadienoic acid

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

(2E,4E)-8,10,12-trihydroxydodeca-2,4-dienoic acid

InChI

InChI=1S/C12H20O5/c13-8-7-11(15)9-10(14)5-3-1-2-4-6-12(16)17/h1-2,4,6,10-11,13-15H,3,5,7-9H2,(H,16,17)/b2-1+,6-4+

InChI Key

ILXMCVVGRWTBIT-ZMVSMXTFSA-N

Isomeric SMILES

C(CC(CC(CCO)O)O)/C=C/C=C/C(=O)O

SMILES

C(CC(CC(CCO)O)O)C=CC=CC(=O)O

Canonical SMILES

C(CC(CC(CCO)O)O)C=CC=CC(=O)O

synonyms

YF 0200R-B
YF-0200R-B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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